Home > Products > Screening Compounds P116619 > N-(4-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
N-(4-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide -

N-(4-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Catalog Number: EVT-4089914
CAS Number:
Molecular Formula: C21H16N2OS
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Agents: Some N-phenylacetamide derivatives have shown promising antimicrobial activity. For instance, N- [4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl- 4H -[1,2,4]triazole-3-ylsulfanyl)-acetamide derivatives have demonstrated significant antibacterial and antifungal activities. []
  • Anticancer Agents: Certain N-phenylacetamide derivatives exhibit anticancer potential. For example, CHMFL-FLT3-335, a derivative of N-phenylacetamide, has demonstrated potent activity against FLT3-ITD mutant cancers. []
  • Antioxidant Agents: Some N-phenylacetamide derivatives possess antioxidant properties, as observed in the 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides series. []

1. N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide []

  • Compound Description: This compound, denoted as compound 5 in its respective study [], features a naphthalene-1,4-dione core substituted with a methyl group and a selanylphenyl-acetamide moiety. This research investigates its cytotoxicity against oligodendrocytes, redox profile, and crystal structure. The study delves into its noncovalent interactions, particularly hydrogen bonding and π-interactions, influencing its crystal packing and stability.

2. 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) []

  • Compound Description: This compound, identified as CHMFL-KIT-64 (compound 18 within its study) [], is a potent c-KIT kinase inhibitor. It exhibits strong activity against various c-KIT mutants, including those resistant to existing drugs, making it a potential therapeutic candidate for gastrointestinal stromal tumors. It exhibits good bioavailability and has shown promising in vivo antitumor efficacy.

3. N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) []

  • Compound Description: Designated as CHMFL-FLT3-335 (compound 27 in the study) [], this compound demonstrates potent and selective inhibition against FLT3-ITD (FMS-like tyrosine kinase 3 internal tandem duplication) mutants, a key target in acute myeloid leukemia. This selectivity over FLT3 wild-type and cKIT kinase is significant in its potential for treating acute myeloid leukemia with reduced side effects. The compound shows a promising therapeutic window and effectively inhibits tumor growth in preclinical models.

4. N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229) []

  • Compound Description: This compound, known as AZD3229 [], acts as a potent pan-KIT mutant kinase inhibitor, displaying significant potential for treating gastrointestinal stromal tumors (GISTs). Notably, it exhibits a good safety profile compared to multi-targeted kinase inhibitors, specifically showing reduced activity against the KDR-driven cell model, which is associated with hypertension, a common side effect of some GIST therapies.

Properties

Product Name

N-(4-cyanophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

IUPAC Name

N-(4-cyanophenyl)-2-phenyl-2-phenylsulfanylacetamide

Molecular Formula

C21H16N2OS

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H16N2OS/c22-15-16-11-13-18(14-12-16)23-21(24)20(17-7-3-1-4-8-17)25-19-9-5-2-6-10-19/h1-14,20H,(H,23,24)

InChI Key

PMTFFTBTWUDHDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C#N)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C#N)SC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.